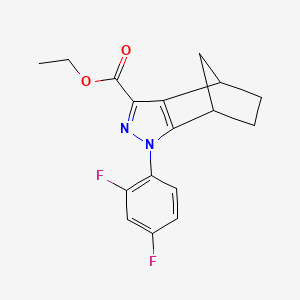
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control.
化学反応の分析
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
科学的研究の応用
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
作用機序
The mechanism of action of Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .
類似化合物との比較
Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,4-Difluoroacetophenone: A simpler compound with a difluorophenyl group but lacking the indazole core.
Thiazole derivatives: Compounds with a different heterocyclic core but similar biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
生物活性
Ethyl 1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28F2N4O2
- Molecular Weight : 430.49 g/mol
- CAS Number : 132961-05-8
The compound exhibits various biological activities primarily attributed to its structural features. The presence of the difluorophenyl group enhances its interaction with biological targets, potentially influencing receptor binding and enzyme inhibition.
Biological Activities
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of indazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human breast cancer cell lines (e.g., MCF-7) and colon carcinoma (HCT-116) .
- Antimicrobial Activity :
- Neuropharmacological Effects :
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Screening
A study evaluated a series of indazole derivatives for anticancer activity against several cell lines. This compound was included in the screening and demonstrated potent cytotoxicity against MCF-7 cells with an IC50 value of approximately 27.3 μM. This suggests that modifications to the indazole structure can enhance anticancer efficacy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of related indazole compounds. The study revealed that certain derivatives exhibited superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like chloramphenicol. This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.
特性
分子式 |
C17H16F2N2O2 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
ethyl 3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C17H16F2N2O2/c1-2-23-17(22)15-14-9-3-4-10(7-9)16(14)21(20-15)13-6-5-11(18)8-12(13)19/h5-6,8-10H,2-4,7H2,1H3 |
InChIキー |
KENDJBLHCCYMRY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















